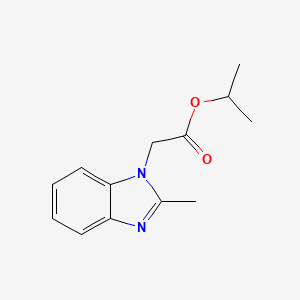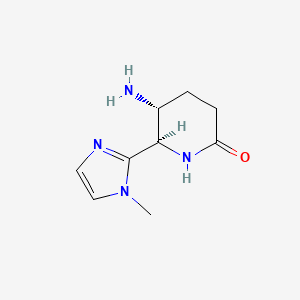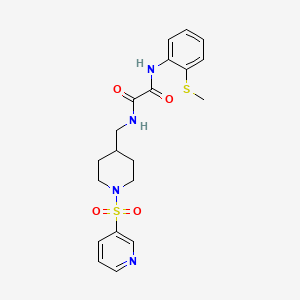
N1-(2-(甲硫基)苯基)-N2-((1-(吡啶-3-磺酰基)哌啶-4-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with potential applications across various scientific fields. Its unique structure, featuring both a phenyl and pyridine ring, makes it an intriguing subject for research in chemistry, biology, and medicine.
科学研究应用
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials or chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Methylthio Phenyl Component: : This can be achieved through the reaction of 2-chlorothiophenol with methyl iodide under basic conditions.
Preparation of the Pyridin-3-ylsulfonyl Piperidin-4-yl Component: : This involves the nucleophilic substitution of 4-piperidone with pyridin-3-ylsulfonyl chloride.
Coupling Reaction: : The final step includes the coupling of the two components using oxalyl chloride, which facilitates the formation of the oxalamide linkage.
Industrial Production Methods: Scaling up for industrial production might include optimized reaction conditions:
Catalysts: : Utilization of catalysts to enhance reaction rates.
Temperature Control: : Precise temperature regulation to maintain optimal conditions.
Purification Processes: : Advanced purification techniques like crystallization or chromatography to ensure product purity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo oxidation to form sulfoxide and sulfone derivatives.
Reduction: : The compound can be reduced at the nitro groups to form amines.
Substitution: : Possible substitution reactions include halogenation of the aromatic rings.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed From These Reactions
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Halogenated derivatives.
作用机制
The mechanism by which N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide exerts its effects is complex and involves several molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence signal transduction pathways, affecting cellular responses.
相似化合物的比较
Comparison with Other Similar Compounds: N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide stands out due to its specific structural features:
Similarity: : Shares structural motifs with other oxalamides and piperidinyl derivatives.
Uniqueness: : The combination of phenyl and pyridine rings with an oxalamide linkage is less common.
List of Similar Compounds
N1-(2-phenylethyl)-N2-(1-(pyridin-3-yl)piperidin-4-yl)oxalamide.
N1-(2-methylphenyl)-N2-(1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)oxalamide.
N1-(2-(ethylthio)phenyl)-N2-(1-(pyridin-3-yl)piperidin-4-yl)oxalamide.
This compound’s versatility makes it a fascinating subject of study, with potential breakthroughs in various fields of research. Got any specific questions on this, or a different topic?
属性
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-29-18-7-3-2-6-17(18)23-20(26)19(25)22-13-15-8-11-24(12-9-15)30(27,28)16-5-4-10-21-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPAQRDECLKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2353862.png)

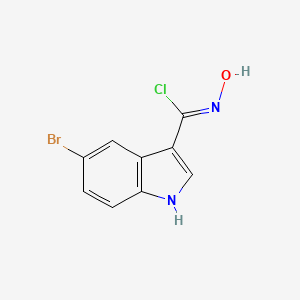
![3-(Furan-2-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2353865.png)

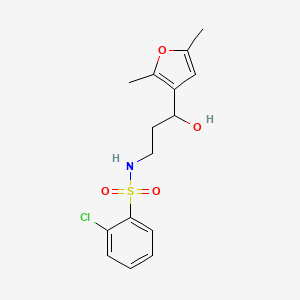
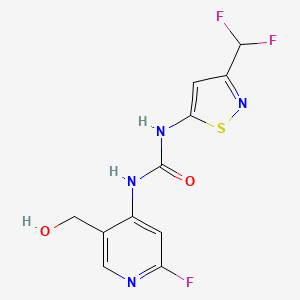
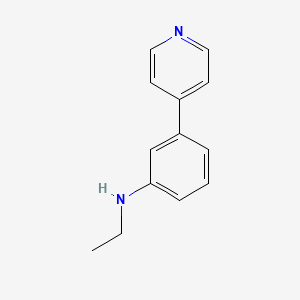
![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
![N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2353878.png)
